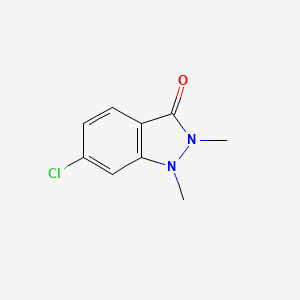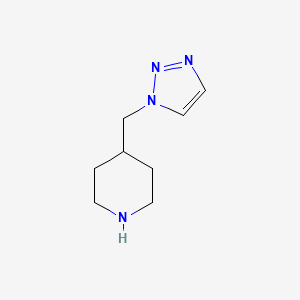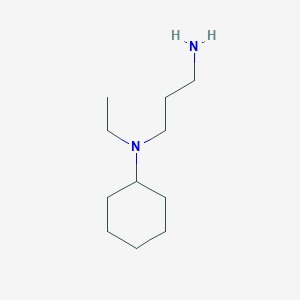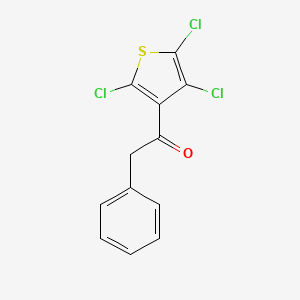
6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one
Vue d'ensemble
Description
6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 6th position and two methyl groups at the 1st and 2nd positions of the indazole ring, along with a keto group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indazole derivatives . For instance, the reaction of 6-chloro-2-methylphenylhydrazine with acetone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted indazole derivatives.
Applications De Recherche Scientifique
6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of indazole derivatives.
Chemical Biology: It serves as a probe to investigate the interactions of indazole derivatives with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways . The binding of the compound to these targets can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indazole-3-carboxylic acid: Similar structure but lacks the chloro and additional methyl groups.
6-Bromo-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one: Similar structure with a bromo group instead of a chloro group.
1,2-Dimethyl-1H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a keto group.
Uniqueness
6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The combination of the chloro group and the keto group at the 3rd position makes this compound a valuable intermediate in the synthesis of various biologically active molecules .
Propriétés
IUPAC Name |
6-chloro-1,2-dimethylindazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-11-8-5-6(10)3-4-7(8)9(13)12(11)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVXSCXRYFXCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=O)N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301878.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301888.png)

![1H-Indole-1-carboxylic acid, 2-borono-6-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301891.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301897.png)
![[1-(tert-butoxycarbonyl)-5-{[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-1-yl]methyl}-1H-indol-2-yl]boronic acid](/img/structure/B3301906.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[(dimethylamino)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301916.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301920.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301922.png)


